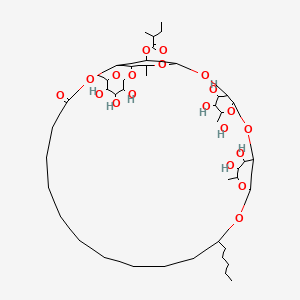![molecular formula C25H16N2O6S B1680953 3-(6-Benzoil-1,3-dioxobenzo[de]isoquinolin-2-il)-4-hidroxibenzenosulfonamida CAS No. 305374-42-9](/img/structure/B1680953.png)
3-(6-Benzoil-1,3-dioxobenzo[de]isoquinolin-2-il)-4-hidroxibenzenosulfonamida
Descripción general
Descripción
SERT inhibitor 69419 is a novel serotonin reuptake inhibitor.
Aplicaciones Científicas De Investigación
Análisis de la Estructura Cristal
El compuesto ha sido utilizado en el estudio de estructuras cristalinas. El anillo central de ciclohexano del compuesto adopta una conformación de silla . En el cristal, las moléculas se unen mediante enlaces de hidrógeno O—H O, C—H O y C—H N, formando capas paralelas a (100). Estas capas se unen mediante interacciones débiles C—H y fuerzas de van der Waals .
Análisis de la Superficie de Hirshfeld
El análisis de la superficie de Hirshfeld del compuesto indica que las contribuciones de las interacciones más prevalentes son H H (41.2% de contribución), C H/H C (20.3%), O H/ H O (17.8%) y N H/H N (10.6%) .
Síntesis Orgánica
Los derivados funcionalizados de compuestos carbo y heterocíclicos son de gran interés en los campos de la síntesis orgánica . En particular, los compuestos -dicarbonilo son sustratos químicos importantes para la construcción de diversas clases de compuestos orgánicos .
Catálisis
El compuesto podría utilizarse potencialmente en catálisis, ya que se sabe que los derivados funcionalizados de compuestos carbo y heterocíclicos son útiles en este campo .
Ciencia de Materiales
El compuesto también podría encontrar aplicaciones en la ciencia de los materiales, dado el interés en los derivados funcionalizados de compuestos carbo y heterocíclicos en este campo .
Química Medicinal
El compuesto podría tener aplicaciones potenciales en química medicinal. Por ejemplo, Alrestatin ((1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-il)ácido acético), que actúa como inhibidor de la reductasa de aldosa, se ha desarrollado para el tratamiento de complicaciones secundarias en la diabetes .
Propiedades
IUPAC Name |
3-(6-benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O6S/c26-34(32,33)15-9-12-21(28)20(13-15)27-24(30)18-8-4-7-16-17(10-11-19(22(16)18)25(27)31)23(29)14-5-2-1-3-6-14/h1-13,28H,(H2,26,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONHXPRLKWXPQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=C(C=CC(=C5)S(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13-ethyl-13-methyl-8-oxido-9-phenyl-1,5,11-triaza-8-azoniatricyclo[8.4.0.02,7]tetradeca-2(7),3,5,8,10-pentaene](/img/structure/B1680871.png)


![(3R)-3-amino-3-[(2S)-2-[[(2S)-2-[[(3S)-3-cyclohexylbutanoyl]amino]-3-methylbutanoyl]-[(2S,3R)-3-hydroxy-2-(propylamino)butanoyl]carbamoyl]pyrrolidine-1-carbonyl]-4-oxo-4-piperidin-1-ylbutanoic acid](/img/structure/B1680879.png)

![(8R,9S,10R,13S,14S,17R)-13-methylspiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B1680883.png)







![2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B1680892.png)
